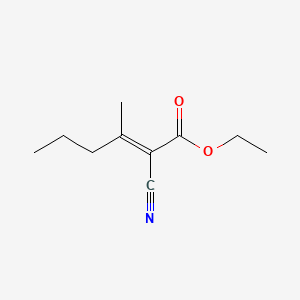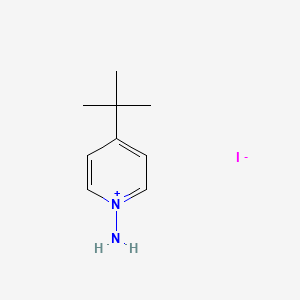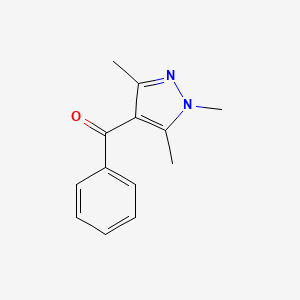
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Vue d'ensemble
Description
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as PTM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PTM is a pyrazolone derivative that has been synthesized and studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Potential
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives have been extensively studied for their cytotoxicity and potential anticancer properties. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, has demonstrated potent cytotoxicity against various tumor cell lines, with notable effects including cell cycle arrest and induction of apoptosis. This compound interferes with tubulin polymerization, highlighting its potential as an anticancer therapeutic (Magalhães et al., 2013). Furthermore, another study demonstrated the in vitro and in vivo antitumor effects of this compound, showing significant tumor inhibition rates and suggesting its potential for cancer treatment with minimal toxicity (Magalhães et al., 2011).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding capabilities of derivatives of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone are notable. A study of 5-Amino-1-benzoyl-3-methylpyrazole reveals complex sheets built from N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds, highlighting the intricate molecular interactions that these compounds can engage in (Quiroga et al., 2010).
Biological Activities
These compounds also show a range of biological activities. For example, a series of novel N-phenylpyrazolyl aryl methanones derivatives have displayed favorable herbicidal and insecticidal activities, demonstrating the versatility of these compounds in various biological applications (Wang et al., 2015).
Potential in Liquid Crystal Technologies
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives have also been explored for their potential in liquid crystal technologies. A study on aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives found that these compounds display liquid crystal behaviors, suggesting potential applications in the field of advanced materials (Zhao et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various protein kinases . These kinases play crucial roles in cell proliferation, differentiation, migration, metabolism, and apoptosis .
Mode of Action
Pyrazole derivatives have been reported to act as inhibitors of various kinases, including cyclin-dependent kinase (cdk), glycogen synthase kinase (gsk), epidermal growth factor receptor (egfr), and dual src/ab1 kinase . These inhibitors block the overexpression of protein kinases in tumor cells, making them a promising approach for cancer treatment .
Biochemical Pathways
It’s known that kinase inhibitors, like some pyrazole derivatives, can affect a variety of pathways related to cell proliferation, differentiation, and apoptosis .
Result of Action
Similar pyrazole derivatives have shown cytotoxic activity against various cancer cell lines . They exhibit this activity by inhibiting overexpressed protein kinases in tumor cells .
Propriétés
IUPAC Name |
phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWVAVCLBLTIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396967 | |
| Record name | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
CAS RN |
31539-68-1 | |
| Record name | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



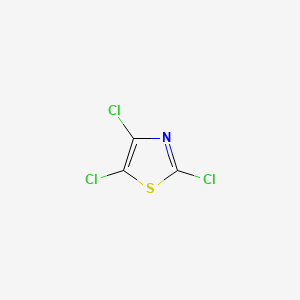
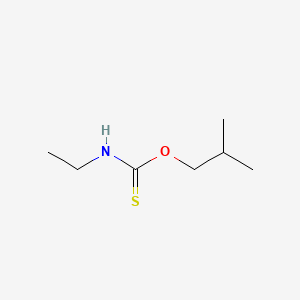

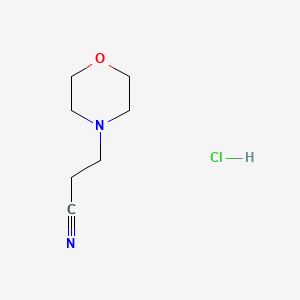

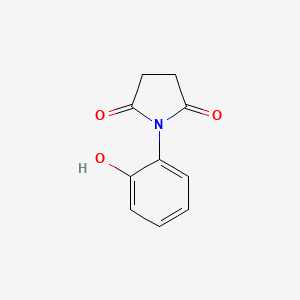

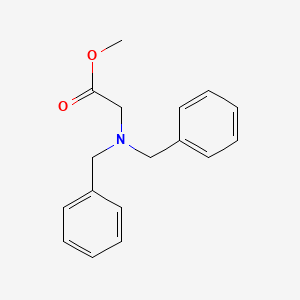
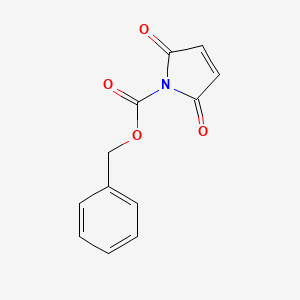
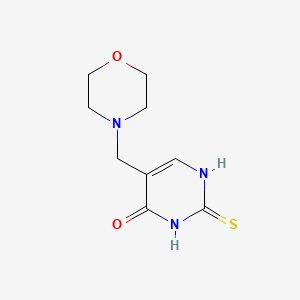
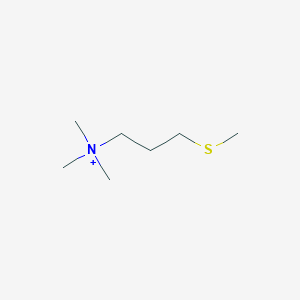
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)
